2,3,5,8-Tetramethyldecane
Overview
Description
2,3,5,8-Tetramethyldecane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C14H30 and a molecular weight of 198.39 g/mol . This compound is characterized by the presence of four methyl groups attached to the decane backbone at positions 2, 3, 5, and 8 . It is a relatively neutral molecule and is practically insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,8-Tetramethyldecane can be achieved through various organic synthesis techniques. One common method involves the alkylation of decane with methyl groups at the specified positions. This can be done using Friedel-Crafts alkylation, where decane is treated with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. The use of zeolite catalysts in the alkylation process can enhance the selectivity and efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,8-Tetramethyldecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Substitution: Chlorine (Cl2), bromine (Br2), ultraviolet light (UV)
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids
Substitution: Alkyl halides (e.g., 2,3,5,8-tetramethyl-1-chlorodecane)
Scientific Research Applications
2,3,5,8-Tetramethyldecane has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,3,5,8-Tetramethyldecane exerts its effects is primarily through its interactions as a hydrocarbon. In biological systems, it may interact with cellular membranes and influence metabolic pathways. Its role as a metabolite in cancer cells indicates that it may be involved in the regulation of metabolic processes specific to cancer cell growth and proliferation .
Comparison with Similar Compounds
- 2,3,5,7-Tetramethyloctane
- 2,3,5,8-Tetramethylnonane
- 2,3,5,8-Tetramethylundecane
Comparison: 2,3,5,8-Tetramethyldecane is unique due to its specific methyl group positioning on the decane backbone. This structural arrangement influences its physical and chemical properties, such as boiling point, density, and reactivity. Compared to its analogs, this compound may exhibit different solubility and interaction profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2,3,5,8-tetramethyldecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-7-12(4)8-9-13(5)10-14(6)11(2)3/h11-14H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIADNINQBIUNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC(C)CC(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337936 | |
Record name | 2,3,5,8-Tetramethyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192823-15-7 | |
Record name | 2,3,5,8-Tetramethyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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